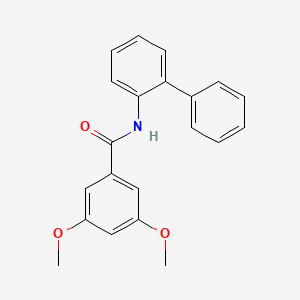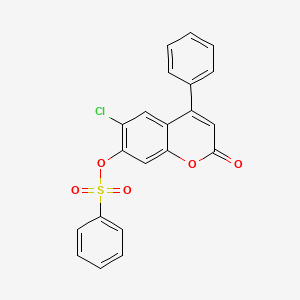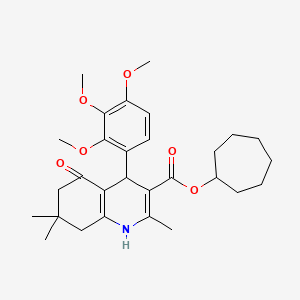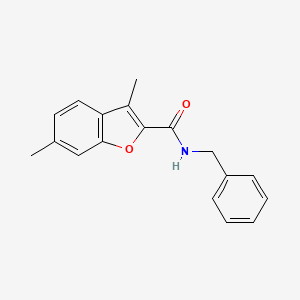![molecular formula C17H14BrClN2O2 B5215330 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BRQ is a quinazolinone derivative that has been synthesized through various methods.
作用机制
The mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone may act by inhibiting the activity of certain enzymes, including topoisomerases and protein kinases. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to modulate the immune system and may have a role in the treatment of autoimmune diseases.
实验室实验的优点和局限性
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Moreover, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied, and its potential therapeutic applications have been well documented. However, there are also limitations to using 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood, which may limit its use in certain studies.
未来方向
There are several future directions for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone research. One possible direction is to investigate the use of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in combination with other drugs for cancer therapy. Another direction is to investigate the use of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in the treatment of neurodegenerative diseases. Moreover, the mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone needs to be further elucidated to better understand its potential therapeutic applications. Finally, the development of new synthesis methods for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone may lead to the discovery of new derivatives with improved properties.
In conclusion, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases. While there are limitations to using 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone in lab experiments, its potential therapeutic applications make it an important area of research for the future.
合成方法
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone can be synthesized through various methods, including the reaction of 2-bromo-4-chlorophenol with 3-chloropropylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 2-bromo-4-chlorophenol with 3-(2-aminoethyl)indole followed by cyclization with phthalic anhydride. Both methods have been reported to yield 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone with high purity.
科学研究应用
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has also been reported to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-14-10-12(19)6-7-16(14)23-9-3-8-21-11-20-15-5-2-1-4-13(15)17(21)22/h1-2,4-7,10-11H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPIKNGEHMTOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7018128 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)




![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)